BenchChemオンラインストアへようこそ!

2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationships

2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole (CAS 257876-41-8, MF C₁₀H₉NO, MW 159.18) is an organic heterotricyclic compound characterized by a [1,4]oxazine ring fused to an indole across the 2,3-positions, formally described as pyrrolo[1,2,3-de]-1,4-benzoxazine, 2,3-dihydro-. The unsubstituted parent scaffold serves as a central intermediate enabling synthetic access to the broader 2,3-dihydro[1,4]oxazino[2,3,4-hi]indole chemical space defined by the ChEBI ontology (CHEBI:73295).

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
Cat. No. B12858634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC3=C2N1C=C3
InChIInChI=1S/C10H9NO/c1-2-8-4-5-11-6-7-12-9(3-1)10(8)11/h1-5H,6-7H2
InChIKeyFTDLLPDHRWOBSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole (CAS 257876-41-8) — Core Scaffold Overview & Sourcing Baseline


2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole (CAS 257876-41-8, MF C₁₀H₉NO, MW 159.18) is an organic heterotricyclic compound characterized by a [1,4]oxazine ring fused to an indole across the 2,3-positions, formally described as pyrrolo[1,2,3-de]-1,4-benzoxazine, 2,3-dihydro- . The unsubstituted parent scaffold serves as a central intermediate enabling synthetic access to the broader 2,3-dihydro[1,4]oxazino[2,3,4-hi]indole chemical space defined by the ChEBI ontology (CHEBI:73295) [1]. As a versatile heterocyclic building block, it combines the conformational flexibility and hydrogen-bonding potential of the oxazine ring with the aromatic π-stacking capability of the indole core , making it a strategic procurement node for medicinal chemistry programs exploring polycyclic indole-fused systems with documented biological relevance [2].

Why Generic Indole or Oxazine Substitution Cannot Match 2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole Performance


The [1,4]oxazino[2,3,4-hi]indole ring system — where the oxazine is fused across the indole 2,3-positions — defines a topological isomer distinct from the more widely studied oxazino[4,3-a]indole series (fusion across the indole 1,2-positions). This regiochemical distinction dictates fundamentally different vectors for substitution and pharmacophoric presentation: the [2,3,4-hi] fusion orients the oxazine oxygen toward the indole C4 position (the benzene ring face), whereas [4,3-a] fusion directs it toward the indole nitrogen [1]. Structurally, simple indoles or isolated oxazines lack this constrained tricyclic topology entirely, precluding recapitulation of the specific molecular recognition patterns exploited by key bioactive derivatives built on this scaffold [2]. The parent compound itself is the obligate synthetic entry point for accessing the [2,3,4-hi] regioisomeric series, meaning any attempt to substitute a regioisomeric oxazinoindole or monocyclic precursor will lead to an entirely different chemical space .

2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole — Quantitative Differentiation Evidence vs. Closest Analogs & Alternatives


Regioisomeric Topological Identity: [2,3,4-hi] Fusion Defines a Structurally Distinct Scaffold vs. [4,3-a] Oxazinoindoles

2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole and the oxazino[4,3-a]indole series are regioisomeric tricyclic scaffolds that are synthetically non-interconvertible. The [2,3,4-hi] isomer features oxazine fusion across the indole C2–C3 bond, placing the oxygen bridge toward the indole C4 (benzenoid) position; the [4,3-a] isomer fuses across the C1–C2 bond, orienting the oxygen toward the indole nitrogen. In the ChEBI ontology, all compounds classified under CHEBI:73295 necessarily carry the [2,3,4-hi] topology; a different fusion pattern results in a different chemical class altogether [1]. The [2,3,4-hi] series has produced clinically relevant leads such as WIN 55212-2 (a cannabinoid CB1/CB2 agonist with analgesic activity), whereas the [4,3-a] series has been associated with 5-HT6 receptor antagonism and antidepressant properties [2] — demonstrating divergent biological target profiles originating from the topological difference alone.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationships

Synthetic Gateway Status: Parent Scaffold Required for Accessing the Anti-Tubercular Oxazino-Indole Chemical Space

The unsubstituted 2,3-dihydro[1,4]oxazino[2,3,4-hi]indole core serves as the non-negotiable synthetic entry point for constructing the oxazino-indole series identified as novel in vitro inhibitors of Mycobacterium tuberculosis growth [1]. In the 2022 study by Hammoud et al., pallado-catalyzed C–C coupling, nucleophilic substitution, and 1,3-dipolar cycloaddition were used to functionalize the oxazino-indole tricycle, and the resulting compounds demonstrated M. tuberculosis growth inhibition. By contrast, the structurally related oxazepino-indole and oxepino-indole tricycles derived from related but distinct scaffolds were required as comparators, establishing that the oxazine ring size and fusion pattern materially affect anti-mycobacterial outcome [1]. Without procurement of the parent [2,3,4-hi] scaffold, entry into this specific anti-tubercular chemical space is synthetically blocked. Quantitative MIC values and UGM inhibition data for advanced functionalized derivatives remain associated with the downstream functionalized compounds rather than the parent scaffold itself.

Antitubercular Agents Synthetic Methodology Infectious Disease

Host Scaffold for Anti-HCV Activity: 2,3-Dihydro[1,4]oxazino[2,3,4-hi]indole Carboxylic Acid Derivatives as NS5B Inhibitors in Patent Literature

The international patent WO2008109584A1 explicitly claims 2,3-dihydro[1,4]oxazino[2,3,4-hi]indole-9-carboxylic acid derivatives (e.g., 6-cyclohexyl-2,3-dihydro-5-phenyl-4-oxazino[2,3,4-hi]indole-9-carboxylic acid) as HCV NS5B polymerase inhibitors [1]. The patent specifically requires the [2,3,4-hi] regioisomeric scaffold; other oxazinoindole regioisomers (e.g., [4,3-a] fusion) are not claimed. This establishes that the [2,3,4-hi] scaffold is the specific core for this anti-HCV intellectual property space, creating a structural requirement for medicinal chemistry programs pursuing NS5B inhibitors based on oxazinoindole chemotypes [1].

Antiviral Agents HCV NS5B Polymerase Patent Analysis

Commercial Purity Specification: 98% Purity as a Verifiable Procurement Benchmark (Leyan 2116772)

Among verified commercial suppliers of 2,3-dihydro-[1,4]oxazino[2,3,4-hi]indole, lot-specific purity specifications provide an objective procurement differentiation criterion. The Leyan product (Cat. No. 2116772) is specified at 98% purity (with the caveat that displayed purity represents入库指导纯度值 and inter-lot variation may exist; actual purity is determined upon receipt) . The Chemsrc listing specifies 96.0% purity . The AKSci listing (Cat. 1094FN) provides no purity specification, listing only identity parameters (CAS, MF, MW) . For synthetic chemists performing stoichiometric coupling reactions with this scaffold, a specification difference of ≥2 percentage points between suppliers may materially affect reaction stoichiometry calculations and yield reproducibility.

Chemical Procurement Quality Assurance Building Block Sourcing

Prioritized Application Scenarios for 2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole (CAS 257876-41-8) Based on Quantitative Evidence


Scaffold-Specific Medicinal Chemistry: Synthesis of CB1/CB2 Cannabinoid Receptor Agonist Leads (e.g., WIN 55212-2 Series)

The unsubstituted [2,3,4-hi] scaffold is the mandatory starting material for constructing the WIN 55212-2 chemotype — a well-characterized aminoalkylindole cannabinoid CB1/CB2 agonist with analgesic activity [1]. The scaffold's specific [2,3,4-hi] topology is embedded in the ChEBI definition (CHEBI:73295) and is structurally required for this class of bioactive molecules [1]. Medicinal chemistry groups pursuing cannabinoid receptor modulation within this structural class cannot substitute an alternative regioisomeric oxazinoindole and achieve the same target engagement profile [2].

Infectious Disease Drug Discovery: Anti-Tubercular Agent Development via Oxazino-Indole Functionalization

Research programs targeting Mycobacterium tuberculosis can employ the parent scaffold as the starting point for functionalization via pallado-catalyzed C–C coupling, nucleophilic substitution, or 1,3-dipolar cycloaddition to generate anti-tubercular screening libraries [1]. The 2022 Hammoud et al. study established the oxazino-indole tricycle as a validated in vitro inhibitor class against M. tuberculosis, distinguishing it from the related oxazepino-indole series — confirming that the specific oxazine ring topology is a determinant of biological outcome [1]. Procurement of the parent scaffold is the gateway to this anti-tubercular chemical space.

Antiviral Patent Landscape Navigation: HCV NS5B Polymerase Inhibitor Core Synthesis

For CROs and pharmaceutical IP teams working on HCV NS5B polymerase inhibitors, the [2,3,4-hi] scaffold is the specific core claimed in WO2008109584A1 [1]. Synthesizing 6-cyclohexyl-2,3-dihydro-5-phenyl-4-oxazino[2,3,4-hi]indole-9-carboxylic acid and its analogs requires the parent scaffold as the regioisomerically correct starting material; procurement of this specific CAS number ensures patent-landscape compliance and synthetic fidelity for medicinal chemistry efforts within this IP space [1].

High-Purity Building Block Procurement for Stoichiometric Synthetic Workflows

For synthetic chemistry laboratories performing stoichiometric coupling or cyclization reactions where 2,3-dihydro-[1,4]oxazino[2,3,4-hi]indole serves as a limiting reagent, the demonstrable purity differential between suppliers (98% vs. 96.0% vs. unspecified) provides an objective selection criterion that directly affects reaction yield calculations and reproducibility [1] [2] . Laboratories requiring the parent scaffold for multi-step synthetic sequences benefit from sourcing the higher-specification lot (≥98%) to minimize downstream purification burden and ensure batch-to-batch consistency.

Quote Request

Request a Quote for 2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.